![molecular formula C19H23N3O3S B5415599 N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide](/img/structure/B5415599.png)
N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide, commonly known as PBTZ169, is a small molecule compound that has shown potential in the treatment of tuberculosis (TB). TB is a bacterial infection that primarily affects the lungs and is a major global health concern. The current treatment options for TB are limited and often require a long course of antibiotics, leading to the development of drug-resistant strains. Therefore, there is a need for new, effective treatments for TB, and PBTZ169 has shown promise in preclinical studies.
Wirkmechanismus
The exact mechanism of action of PBTZ169 is not fully understood, but it is believed to target multiple pathways in the bacteria. One of the key targets is a protein called DprE1, which is essential for the bacteria to build its cell wall. PBTZ169 has been shown to inhibit the activity of DprE1, leading to the disruption of cell wall synthesis and ultimately the death of the bacteria.
Biochemical and physiological effects:
PBTZ169 has been shown to have minimal toxicity in preclinical studies, suggesting that it could be safe for use in humans. The compound has also been shown to have good pharmacokinetic properties, meaning that it is absorbed well by the body and can be distributed to the site of infection. In addition, PBTZ169 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PBTZ169 is its potent activity against drug-resistant strains of N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide. This makes it a promising candidate for the development of new this compound treatments. However, there are also some limitations to its use in lab experiments. The synthesis of PBTZ169 is complex and requires specialized equipment and expertise. In addition, the compound is expensive to produce, which could limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of PBTZ169. One area of focus is the optimization of the compound to improve its efficacy and safety in humans. This could involve modifications to its chemical structure or the development of new formulations. Another direction is the evaluation of PBTZ169 in clinical trials, which will be necessary to determine its safety and efficacy in humans. Finally, there is a need for further research into the mechanism of action of PBTZ169, which could lead to the identification of new targets for N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide treatment.
Synthesemethoden
The synthesis of PBTZ169 involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of the pyridine and thiophene intermediates, which are then coupled together to form the final product. The synthesis of PBTZ169 has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
PBTZ169 has been extensively studied in preclinical models of N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide, where it has shown potent activity against both drug-sensitive and drug-resistant strains of the bacteria. The compound has been shown to target multiple pathways in the bacteria, making it less likely to develop resistance. In addition, PBTZ169 has been shown to have synergistic effects with existing this compound drugs, suggesting that it could be used in combination therapy to improve treatment outcomes.
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(4-thiophen-2-ylbutanoyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(5-1-3-16-4-2-12-26-16)22-10-11-25-17(14-22)19(24)21-13-15-6-8-20-9-7-15/h2,4,6-9,12,17H,1,3,5,10-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAWCXMRTPHZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)arginine](/img/structure/B5415517.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5415535.png)
![2-(2-methoxy-4-{[1-(4-nitrobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5415539.png)
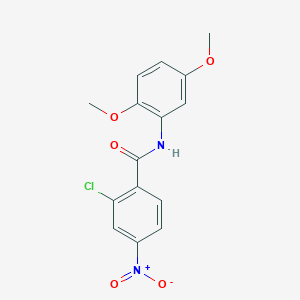
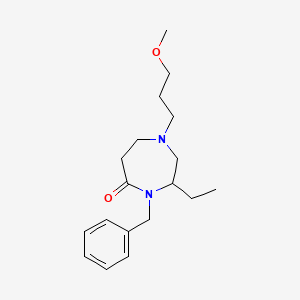
![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5415577.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5415579.png)
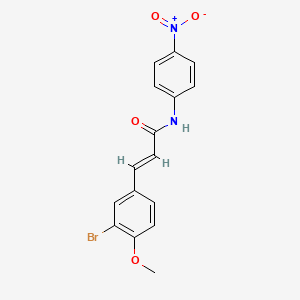
![2-{[3-(2-biphenylyloxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5415616.png)
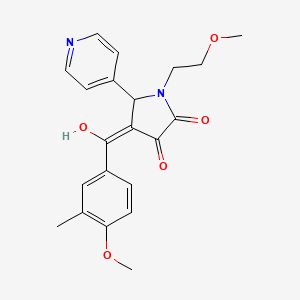
![N-(1-methyl-3-phenylpropyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5415620.png)
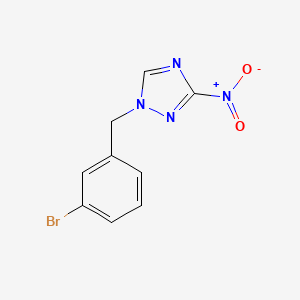
![ethyl 2-(4-bromobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5415628.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5415639.png)